3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid is a chemical compound with the molecular formula C12H10N2O5. It is characterized by the presence of a quinoline ring substituted with hydroxy and nitro groups, and a propanoic acid side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid typically involves the following steps:
Nitration of 8-hydroxyquinoline: The starting material, 8-hydroxyquinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Formation of 3-(8-quinolin-7-one-5-yl)propanoic acid
Reduction: Formation of 3-(8-hydroxy-7-aminoquinolin-5-yl)propanoic acid
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: It can inhibit enzymes by chelating essential metal cofactors, disrupt cellular redox balance, and induce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(8-Hydroxyquinolin-5-yl)propanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(7-Nitroquinolin-5-yl)propanoic acid: Lacks the hydroxy group, affecting its ability to form hydrogen bonds and interact with metal ions.
3-(8-Hydroxy-7-aminoquinolin-5-yl)propanoic acid: Contains an amino group instead of a nitro group, altering its electronic properties and reactivity.
Uniqueness
3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid is unique due to the presence of both hydroxy and nitro groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H10N2O5 |
---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
3-(8-hydroxy-7-nitroquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H10N2O5/c15-10(16)4-3-7-6-9(14(18)19)12(17)11-8(7)2-1-5-13-11/h1-2,5-6,17H,3-4H2,(H,15,16) |
InChI-Schlüssel |
UPCWOWWIYKYYSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2CCC(=O)O)[N+](=O)[O-])O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.